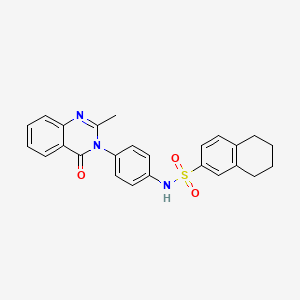

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a quinazolinone derivative featuring a sulfonamide moiety linked to a tetrahydronaphthalene ring. The sulfonamide group enhances hydrogen-bonding capacity and bioavailability, while the tetrahydronaphthalene moiety may improve lipophilicity and target binding compared to simpler aromatic substituents. This compound belongs to a class of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides synthesized via sulfonylation of the quinazolinone core, as described in related methodologies .

Properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-17-26-24-9-5-4-8-23(24)25(29)28(17)21-13-11-20(12-14-21)27-32(30,31)22-15-10-18-6-2-3-7-19(18)16-22/h4-5,8-16,27H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXYKIXWMMNZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several key steps, including:

Starting Materials: : Key precursors like 2-methyl-4-oxoquinazolin and phenyl sulfonamide derivatives.

Reagents: : Common reagents include catalysts like palladium on carbon (Pd/C), reducing agents such as sodium borohydride (NaBH4), and solvents like dimethyl sulfoxide (DMSO).

Reaction Conditions: : Reactions are often conducted under an inert atmosphere, with controlled temperatures ranging from 25 to 100°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production scales up these reactions using large reactors, maintaining stringent quality control measures to ensure consistency. Key processes include:

Batch Processes: : Suitable for producing high-purity batches.

Continuous Flow Processes: : Enhances efficiency and scalability, often used in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can be oxidized to form quinazoline derivatives.

Reduction: : Reduction leads to the formation of tetrahydronaphthalene derivatives.

Substitution: : Undergoes nucleophilic substitutions to form various analogs.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4).

Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

Solvents: : Dimethylformamide (DMF), Tetrahydrofuran (THF).

Major Products

Oxidized quinazoline derivatives.

Reduced tetrahydronaphthalene products.

Various substituted phenyl sulfonamides.

Scientific Research Applications

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is extensively utilized in:

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential interactions with biomolecules.

Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: : Used in the development of new materials with specific desired properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways Involved: : Inhibition of enzyme activities, modulation of receptor signaling pathways. Its sulfonamide group allows it to bind effectively to various biological macromolecules, altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural Features of Quinazolinone Derivatives

Key Observations :

- The target compound’s tetrahydronaphthalene-sulfonamide substituent distinguishes it from simpler phenylsulfonyl or halogenated phenyl groups in triazole-thiones . This structural feature may enhance membrane permeability due to increased lipophilicity.

Spectroscopic and Tautomeric Properties

- IR Spectroscopy: The target compound’s sulfonamide group would exhibit characteristic S=O stretches (~1350–1150 cm⁻¹), while the absence of C=O bands (e.g., 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) confirms the quinazolinone core.

- Tautomerism: Triazole-thiones [7–9] exist in thione tautomeric forms, evidenced by νC=S bands (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) . In contrast, the target compound’s quinazolinone core is stable without tautomeric interconversion.

Key Insights :

- Quinazolinone-Schiff bases with azomethine/hydrazone fragments demonstrate moderate anti-inflammatory activity (38–73.5%), though slightly inferior to Indomethacin . The target compound’s tetrahydronaphthalene-sulfonamide group may enhance activity by improving target engagement or pharmacokinetics.

- Urea/thiourea derivatives exhibit varied efficacy depending on substituents, suggesting that the sulfonamide group in the target compound could offer a distinct activity profile .

Pharmacokinetic and Toxicity Considerations

- The tetrahydronaphthalene moiety may confer improved metabolic stability compared to fully aromatic naphthalene derivatives (e.g., naphthopyrans synthesized via β-naphthol reactions ), reducing oxidative degradation.

- Sulfonamide-containing compounds generally exhibit favorable solubility profiles, whereas urea/thiourea derivatives may face limitations due to higher crystallinity .

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 445.5 g/mol

- CAS Number : 898421-35-7

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit tumor growth and angiogenesis.

- Antimicrobial Effects : Certain sulfonamide derivatives have shown promising antimicrobial activity against various pathogens.

- Aldose Reductase Inhibition : Some sulfonamides demonstrate inhibitory effects on aldose reductase, which is relevant in diabetic complications.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing antiproliferative activity against several cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma), the following results were observed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | HT-29 |

| Compound B | 15.0 | M21 |

| Compound C | 10.0 | MCF7 |

These results indicate that the tested compounds effectively inhibit cell growth at nanomolar concentrations.

The mechanisms underlying the biological activities of this compound involve:

- Cell Cycle Arrest : The compound has been shown to block the cell cycle progression in the G2/M phase.

- Cytoskeleton Disruption : It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death.

Antimicrobial Activity

Sulfonamide derivatives have been evaluated for their antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 32 | E. coli |

| Compound E | 16 | S. aureus |

| Compound F | 8 | P. aeruginosa |

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial effectiveness.

Aldose Reductase Inhibition

Research indicates that some sulfonamides can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Inhibition Studies

A study reported IC50 values for various sulfonamides:

| Sulfonamide | IC50 (µM) |

|---|---|

| Sulfonamide G | 45.0 |

| Sulfonamide H | 60.0 |

| Sulfonamide I | 37.0 |

These results highlight the potential of these compounds in managing diabetes-related complications through aldose reductase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.